2,5-Dimethyl-3'-morpholinomethyl benzophenone

Description

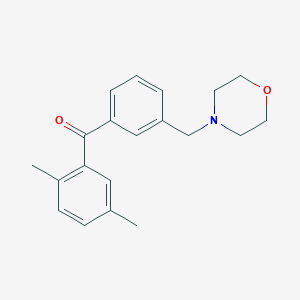

2,5-Dimethyl-3'-morpholinomethyl benzophenone is a synthetic benzophenone derivative characterized by a benzophenone core substituted with methyl groups at the 2- and 5-positions of one aromatic ring and a morpholinomethyl group at the 3'-position of the second ring. Benzophenones with substituted aromatic systems are widely studied for applications in pharmaceuticals, materials science, and organic electronics due to their UV-absorbing properties and biological activities .

Propriétés

IUPAC Name |

(2,5-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-6-7-16(2)19(12-15)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGSKPQCMNKILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643088 | |

| Record name | (2,5-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-59-8 | |

| Record name | Methanone, (2,5-dimethylphenyl)[3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3’-morpholinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzoyl chloride with 3-morpholinomethylphenyl magnesium bromide. The reaction is carried out in an anhydrous environment, often using tetrahydrofuran (THF) as a solvent. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to quench the reaction. The product is then extracted using an organic solvent such as dichloromethane, dried over anhydrous sodium sulfate, and purified by column chromatography.

Industrial Production Methods

In industrial settings, the production of 2,5-Dimethyl-3’-morpholinomethyl benzophenone is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and distillation.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dimethyl-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenone derivatives.

Applications De Recherche Scientifique

Chemistry

2,5-Dimethyl-3'-morpholinomethyl benzophenone serves as a photoinitiator in polymerization reactions. Its ability to absorb UV light and generate reactive oxygen species (ROS) makes it valuable in initiating polymerization processes in coatings and adhesives.

Key Reactions :

- Polymerization : Used in UV-curable formulations.

- Synthesis of Complex Molecules : Acts as a reagent in organic synthesis, facilitating the formation of complex organic structures.

Biology

In biological research, this compound is being investigated for its potential as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-activated compounds to produce cytotoxic effects on targeted cells, making it promising for cancer treatment.

Mechanism of Action :

- Absorbs UV light and generates ROS.

- Induces oxidative stress leading to cell damage or apoptosis.

Medicine

Research has indicated that this compound exhibits antimicrobial and anti-inflammatory properties , making it a candidate for therapeutic applications.

Case Studies :

- Antimicrobial Activity : Studies show efficacy against various bacterial strains.

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in vitro.

Industrial Applications

The compound is utilized extensively in the production of UV-curable coatings , adhesives, and inks. Its photoinitiating properties enhance the curing process, leading to improved product performance.

| Application Area | Specific Use Cases |

|---|---|

| Chemistry | Photoinitiator for polymerization |

| Biology | Photosensitizer in photodynamic therapy |

| Medicine | Antimicrobial and anti-inflammatory agent |

| Industry | UV-curable coatings and inks |

Industrial Production

In industrial settings, production is scaled up with optimized conditions to ensure high yields and purity. Techniques include continuous flow reactors and automated systems to enhance efficiency.

Mécanisme D'action

The mechanism of action of 2,5-Dimethyl-3’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage or death. In photodynamic therapy, the compound targets cellular components such as lipids, proteins, and nucleic acids, causing localized damage and therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Antifungal and Anti-inflammatory Activities

Methyl-substituted benzophenones, such as 4-hydroxy-2,5-dimethylphenyl-phenylmethanone, exhibit antifungal properties attributed to hydrogen-bonding interactions between hydroxyl groups and microbial targets . The morpholinomethyl group in the target compound may enhance these activities by improving membrane permeability or targeting specific enzymes.

Anticancer Potential

Selagibenzophenone B, a natural analog, shows anticancer activity, but its structure was initially misassigned, highlighting the importance of synthetic validation .

Metabolic Stability

Bioreductive benzophenones (e.g., mitomycin C) are metabolized by DT-diaphorases (DTD), with species-specific differences in catalytic efficiency . The morpholinomethyl group in the target compound may confer resistance to enzymatic degradation, extending its half-life compared to hydroxy- or nitro-substituted analogs.

Physicochemical Properties

- Solubility: Morpholinomethyl substituents increase polarity and water solubility compared to methyl or hydroxy groups.

- UV Absorption: Benzophenones with electron-donating groups (e.g., triphenylamine in BPOH-TPA) exhibit redshifted UV-Vis spectra, while methyl and morpholine groups may stabilize π-π* transitions .

Activité Biologique

2,5-Dimethyl-3'-morpholinomethyl benzophenone is a compound of interest due to its potential biological activities. As a derivative of benzophenone, it shares characteristics with other compounds in this class that exhibit various pharmacological effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The benzophenone core structure allows for photochemical reactions, which can be leveraged in therapeutic applications. Additionally, the morpholinomethyl group may enhance solubility and bioavailability, potentially increasing the compound's efficacy in biological systems .

Antitumor Activity

Recent studies have indicated that benzophenone derivatives, including this compound, exhibit significant antitumor activity. For instance, related compounds have shown inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | HL-60 | 0.48 |

| Compound 1 | A-549 | 0.82 |

| Compound 1 | SMMC-7721 | 0.26 |

| Compound 1 | SW480 | 0.99 |

These compounds have been identified as promising candidates in cancer therapy due to their ability to induce apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of benzophenone derivatives have also been documented. In vitro studies show that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways:

| Compound | COX-2 Inhibition IC50 (μM) |

|---|---|

| Compound A | 0.02 |

| Compound B | 0.04 |

These findings suggest that this compound may possess similar anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .

Study on Antioxidant Activity

A study assessing the antioxidant capabilities of polyprenylated benzophenones demonstrated that these compounds exhibited strong antioxidant activity compared to standard controls like gallic acid and quercetin. The antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various diseases .

In Silico Studies

In silico molecular docking studies have been employed to predict the binding affinity and interaction of this compound with target proteins involved in cancer and inflammation pathways. These studies provide insights into the potential therapeutic applications of this compound and help identify key molecular targets for drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2,5-Dimethyl-3'-morpholinomethyl benzophenone, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation, with morpholine derivatives reacting at the benzophenone's para position. Optimization includes controlling temperature (e.g., 60–80°C for morpholine reactions), using catalysts like AlCl₃, and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Reaction yields improve with anhydrous conditions and inert atmospheres .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is optimal for purity assessment. Nuclear magnetic resonance (¹H/¹³C NMR) confirms substitution patterns, while GC-MS with derivatization (e.g., silylation) enhances volatility for trace analysis . Fourier-transform infrared spectroscopy (FTIR) identifies carbonyl (C=O) and morpholine N-H stretches .

Q. How does the morpholinomethyl group influence UV absorption compared to other substituents?

- Methodological Answer : The morpholinomethyl group introduces electron-donating effects, red-shifting the benzophenone’s π→π* transition. Solvatochromic studies in acetonitrile/water mixtures show bathochromic shifts (~10–15 nm) compared to methyl or methoxy substituents, validated via UV-Vis spectroscopy .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolysis stability of the morpholinomethyl group under physiological conditions?

- Methodological Answer : Hydrolysis kinetics depend on pH and hydrogen bonding. In acidic media (pH < 4), the morpholine nitrogen protonates, accelerating cleavage. Computational models (DFT) predict transition states for C-N bond dissociation, validated by LC-MS monitoring of degradation products .

Q. How do solvent polarity and hydrogen bonding affect solvation dynamics in spectroscopic studies?

- Methodological Answer : Time-resolved fluorescence in polar aprotic solvents (e.g., DMSO) reveals longer excited-state lifetimes (~5 ns) due to reduced hydrogen bonding. In aqueous solutions, hydrogen bonding to the carbonyl group shortens lifetimes (~2 ns), observed via time-correlated single-photon counting (TCSPC) .

Q. What strategies mitigate by-product formation during synthesis?

- Methodological Answer : By-products like dimethylbenzophenone isomers arise from competing alkylation pathways. Optimizing stoichiometry (morpholine:benzophenone = 1.2:1) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppress side reactions. Purity is confirmed via 2D NMR (COSY, HSQC) .

Q. Are there validated protocols for assessing photostability in experimental formulations?

- Methodological Answer : Accelerated photostability testing (ICH Q1B guidelines) uses xenon arc lamps (300–800 nm, 1.2 million lux hours). Degradation products are quantified via LC-MS/MS, with quenchers like TiO₂ nanoparticles reducing photolytic decomposition .

Q. Which computational models predict reactivity in catalytic systems?

- Methodological Answer : Density functional theory (DFT) with B3LYP/6-31G* basis sets calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model interactions with enzymes like cytochrome P450 for metabolic pathway predictions .

Contradictions and Data Gaps

- Safety Profile : While benzophenone is classified as a possible carcinogen (IARC Group 2B) , no direct toxicity data exists for this derivative. Researchers should apply structure-activity relationship (SAR) models to infer risks.

- Environmental Fate : Limited ecotoxicological data necessitates OECD 301B biodegradability testing and QSAR predictions using EPI Suite™ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.